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molecular formula C17H16ClN3O3 B610024 PF-06685249

PF-06685249

Cat. No. B610024
M. Wt: 345.8 g/mol
InChI Key: MJHBRTGGZYSCHJ-UHFFFAOYSA-N
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Patent
US09394285B2

Procedure details

To a solution of Intermediate 6-chloro-5-(6-dimethylamino-2-methoxy-pyridin-3-yl)-1H-indole-3-carboxylic acid methyl ester (45.0 g, 130 mmol) in 1:1 tetrahydrofuran:methanol (1250 mL) at 50° C. was added 2 N NaOH (1250 mL). After 60 h, the reaction was cooled to <5° C. and with stirring, 6 N HCl (417 mL) was added dropwise until pH 6-7. The solution was divided in half and each was diluted with ethyl acetate (1.5 L) and the layers separated. The aqueous layers were back extracted with ethyl acetate (2×600 mL). All organics were combined and washed with sat. aq. NH4Cl (1 L) and brine (1 L), and dried over MgSO4, filtered and concentrated in vacuo to give crude material. Several batches of crude material were combined (117 g) and acetone (3.5 L) was added. This was refluxed to dissolve all solids and then partially concentrated to ˜1.5 L and slowly cooled to lead to solids crashing out. These solids were suspended in heptanes (˜500 mL) and stirred at 80° C. for 48 h. Solids were collected by filtration and suction dried for 15 h to afford desired product (80.0 g) as a solid. 1H NMR (DMSO-d6, 400 MHz) δ=12.03 (br. s., 1 H) 11.86 (br. s., 1 H) 8.04 (d, J=2.73 Hz, 1 H) 7.83 (s, 1 H) 7.55 (s, 1 H) 7.32 (d, J=8.20 Hz, 1 H) 6.21 (d, J=8.20 Hz, 1 H) 3.76 (s, 3 H) 3.07 (s, 6 H); MS (ES+) 346.1 (M+H)+.
Name
6-chloro-5-(6-dimethylamino-2-methoxy-pyridin-3-yl)-1H-indole-3-carboxylic acid methyl ester
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1250 mL
Type
reactant
Reaction Step One
Quantity
1250 mL
Type
solvent
Reaction Step One
Name
Quantity
417 mL
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
solvent
Reaction Step Three
Quantity
3.5 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[C:13]2[C:8](=[CH:9][C:10]([Cl:25])=[C:11]([C:14]3[C:15]([O:23][CH3:24])=[N:16][C:17]([N:20]([CH3:22])[CH3:21])=[CH:18][CH:19]=3)[CH:12]=2)[NH:7][CH:6]=1)=[O:4].O1CCCC1.[OH-].[Na+].Cl>C(OCC)(=O)C.CC(C)=O.CO>[Cl:25][C:10]1[CH:9]=[C:8]2[C:13]([C:5]([C:3]([OH:4])=[O:2])=[CH:6][NH:7]2)=[CH:12][C:11]=1[C:14]1[C:15]([O:23][CH3:24])=[N:16][C:17]([N:20]([CH3:21])[CH3:22])=[CH:18][CH:19]=1 |f:2.3|

Inputs

Step One
Name
6-chloro-5-(6-dimethylamino-2-methoxy-pyridin-3-yl)-1H-indole-3-carboxylic acid methyl ester
Quantity
45 g
Type
reactant
Smiles
COC(=O)C1=CNC2=CC(=C(C=C12)C=1C(=NC(=CC1)N(C)C)OC)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
Quantity
1250 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1250 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
417 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
3.5 L
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to <5° C.
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layers were back extracted with ethyl acetate (2×600 mL)
WASH
Type
WASH
Details
washed with sat. aq. NH4Cl (1 L) and brine (1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give crude material
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
This was refluxed
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve all solids
CONCENTRATION
Type
CONCENTRATION
Details
partially concentrated to ˜1.5 L
TEMPERATURE
Type
TEMPERATURE
Details
slowly cooled
STIRRING
Type
STIRRING
Details
stirred at 80° C. for 48 h
Duration
48 h
FILTRATION
Type
FILTRATION
Details
Solids were collected by filtration and suction
CUSTOM
Type
CUSTOM
Details
dried for 15 h
Duration
15 h

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
ClC1=C(C=C2C(=CNC2=C1)C(=O)O)C=1C(=NC(=CC1)N(C)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 80 g
YIELD: CALCULATEDPERCENTYIELD 178%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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